N-(4-chlorobenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide
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Overview
Description
N-(4-chlorobenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. The starting materials might include 4-chlorobenzyl chloride, 2-methoxyphenyl hydrazine, and other reagents. The key steps could involve:
- Formation of the pyridazine ring through cyclization reactions.
- Introduction of the thioacetamide group via nucleophilic substitution.
- Final coupling with 4-chlorobenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the pyridazine ring or other functional groups using reducing agents like sodium borohydride.
Substitution: Halogenation, nitration, or other electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide: can be compared with other pyridazine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which might confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-26-18-5-3-2-4-16(18)17-10-11-20(24-23-17)27-13-19(25)22-12-14-6-8-15(21)9-7-14/h2-11H,12-13H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLMWMJFCPHYDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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